![molecular formula C13H14ClN3O3 B2929877 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide CAS No. 941875-99-6](/img/structure/B2929877.png)
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are a group of compounds that contain a pyridine ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of pyridopyrimidines can be achieved through various methods. One such method involves the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one . This reaction can synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). The reaction is operationally simple, proceeds under mild conditions, and can be executed on a gram scale .Chemical Reactions Analysis
The chemical reactions involving pyridopyrimidines can vary depending on the specific substituents present on the molecule. For instance, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported, which involves the synthesis of 3-ArS/ArSe derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Compounds with similar structural motifs have been synthesized and evaluated for their anticancer activity. For example, derivatives of aminopterin and folic acid, structurally related to the mentioned compound, have shown significant anticancer activity both in vitro and in vivo (T. Su et al., 1986). The synthesis pathway involves complex chemical transformations that yield compounds with potential for cancer therapy.
Antimicrobial Applications
Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, has revealed good antibacterial and antifungal activities (A. Hossan et al., 2012). These findings suggest that compounds with pyrido[1,2-a]pyrimidin-3-yl motifs could be explored further for their antimicrobial properties.
Anti-Inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020). These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2) and have shown potential as new therapeutic agents for inflammation and pain management.
Inhibition of Ribonucleotide Reductase
Acyclonucleoside hydroxamic acids have been synthesized and evaluated as inhibitors of ribonucleotide reductase (RDPR), an enzyme crucial for DNA synthesis and repair. This indicates a potential application in cancer therapy by targeting proliferating cancer cells (R. A. Farr et al., 1989).
Design and Synthesis for Antiproliferative Activity
The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and showed marked inhibition against various cancer cell lines, displaying promising anticancer activity. This study exemplifies the potential of structurally similar compounds in cancer research (Pei Huang et al., 2020).
Eigenschaften
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-3-20-7-11(18)16-12-8(2)15-10-5-4-9(14)6-17(10)13(12)19/h4-6H,3,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMILIUYMNAXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(N=C2C=CC(=CN2C1=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)
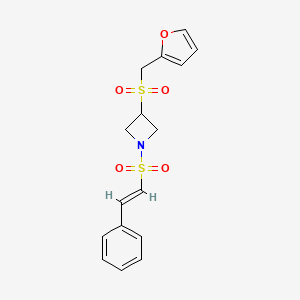
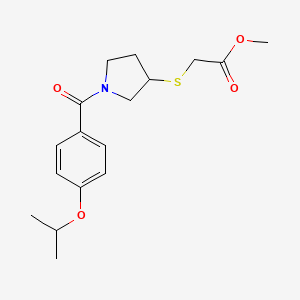
![3-Methoxy-N-methyl-N-[(1-quinolin-8-ylsulfonylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2929802.png)
![Ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2929803.png)

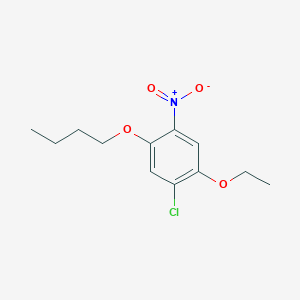
![methyl 2-chloro-5-{[2-(1H-pyrazol-4-yl)piperidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2929810.png)
![2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2929812.png)
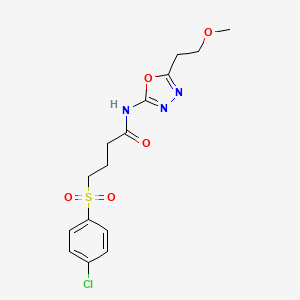
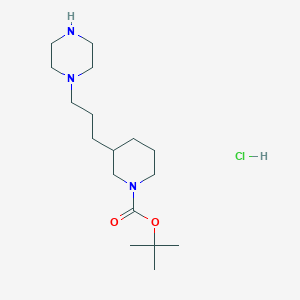
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide](/img/structure/B2929815.png)
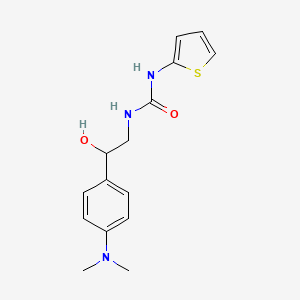
![3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2929817.png)
